molecular formula C9H10ClNO3 B8028374 1-Chloro-2-nitro-4-(propan-2-yloxy)benzene

1-Chloro-2-nitro-4-(propan-2-yloxy)benzene

Cat. No.: B8028374
M. Wt: 215.63 g/mol
InChI Key: NTCXCJVQUJYLOA-UHFFFAOYSA-N
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Description

1-Chloro-2-nitro-4-(propan-2-yloxy)benzene is an organic compound with the molecular formula C9H10ClNO3 It is a derivative of nitrochlorobenzene and is characterized by the presence of a chlorine atom, a nitro group, and an isopropoxy group attached to a benzene ring

Preparation Methods

The synthesis of 1-Chloro-2-nitro-4-(propan-2-yloxy)benzene typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Chloro-2-nitro-4-(propan-2-yloxy)benzene undergoes various chemical reactions, including:

    Nucleophilic Aromatic Substitution: The chlorine atom can be replaced by nucleophiles under suitable conditions, forming different substituted products.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.

Common reagents used in these reactions include bases, reducing agents like hydrogen gas, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-2-nitro-4-(propan-2-yloxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-2-nitro-4-(propan-2-yloxy)benzene involves its interaction with molecular targets such as enzymes and proteins. The nitro group can participate in redox reactions, while the chlorine atom can undergo nucleophilic substitution, leading to the formation of various bioactive compounds. These interactions can affect cellular pathways and biological processes, making the compound useful in research and therapeutic applications .

Comparison with Similar Compounds

1-Chloro-2-nitro-4-(propan-2-yloxy)benzene can be compared with other nitrochlorobenzene derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

1-chloro-2-nitro-4-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-6(2)14-7-3-4-8(10)9(5-7)11(12)13/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCXCJVQUJYLOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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